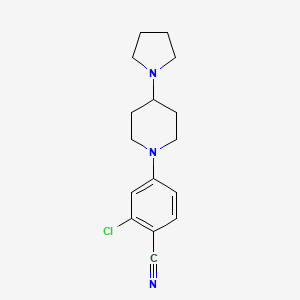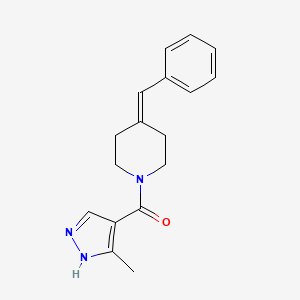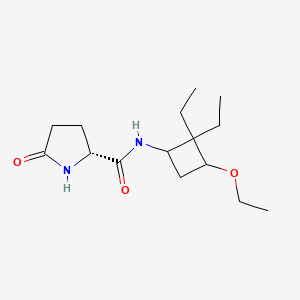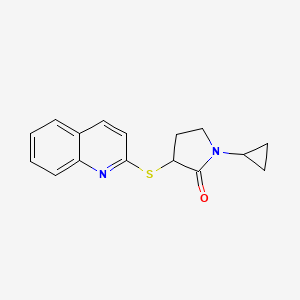
3-(4-Chlorophenyl)sulfanyl-1-cyclopropylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)sulfanyl-1-cyclopropylpyrrolidin-2-one, also known as 4'-thio-2'-Oxo-PCM or 4'-Thio-PCM, is a research chemical that belongs to the class of arylcyclohexylamines. It is a derivative of cyclohexylamine and is structurally similar to other dissociative anesthetics such as ketamine and phencyclidine (PCP). In recent years, 4'-Thio-PCM has gained popularity among researchers due to its unique chemical structure and potential therapeutic applications.
Scientific Research Applications
4'-Thio-PCM has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have analgesic properties, making it a promising candidate for the treatment of chronic pain. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Furthermore, 4'-Thio-PCM has been shown to have antidepressant and anxiolytic effects, suggesting that it may have potential as a treatment for mood disorders.
Mechanism of Action
The exact mechanism of action of 4'-Thio-PCM is not fully understood, but it is believed to act as an NMDA receptor antagonist. NMDA receptors play a key role in the regulation of synaptic plasticity and are involved in various neurological processes. By blocking NMDA receptors, 4'-Thio-PCM may modulate the release of neurotransmitters such as glutamate and dopamine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4'-Thio-PCM are complex and not fully understood. It has been shown to alter the activity of various neurotransmitter systems, including the glutamatergic, dopaminergic, and serotonergic systems. Additionally, it has been found to modulate the activity of various ion channels and receptors, including voltage-gated calcium channels and GABA receptors. These effects may contribute to its analgesic, neuroprotective, and mood-regulating properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4'-Thio-PCM in lab experiments is its unique chemical structure, which makes it a useful tool for studying the mechanisms of action of NMDA receptor antagonists. Additionally, its potential therapeutic applications make it an attractive candidate for drug development. However, there are also limitations to using 4'-Thio-PCM in lab experiments. Its complex synthesis process and limited availability make it difficult to obtain, and its potential toxicity and side effects must be carefully considered.
Future Directions
There are many potential future directions for research on 4'-Thio-PCM. One area of interest is its potential as a treatment for chronic pain, neurodegenerative diseases, and mood disorders. Additionally, further studies are needed to fully understand its mechanism of action and biochemical effects. Finally, the development of new synthetic methods for producing 4'-Thio-PCM may make it more widely available for research purposes.
Synthesis Methods
The synthesis of 4'-Thio-PCM involves the reaction of 4-chlorobenzyl chloride with cyclopropylamine to form 3-(4-chlorophenyl)cyclopropylamine. This intermediate is then reacted with thiourea to produce 3-(4-chlorophenyl)sulfanyl-1-cyclopropylpyrrolidin-2-one. The synthesis of 4'-Thio-PCM is a complex process that requires careful attention to detail and expertise in organic chemistry.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-cyclopropylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNOS/c14-9-1-5-11(6-2-9)17-12-7-8-15(13(12)16)10-3-4-10/h1-2,5-6,10,12H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFPSBZUIJSLHIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2=O)SC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-2-(1-methylimidazol-2-yl)sulfonyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B7584531.png)









![2-[1-(5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B7584607.png)


